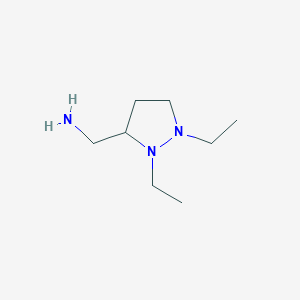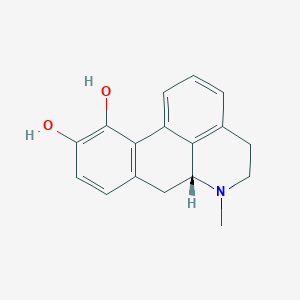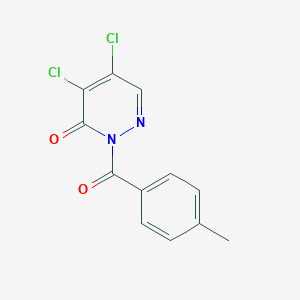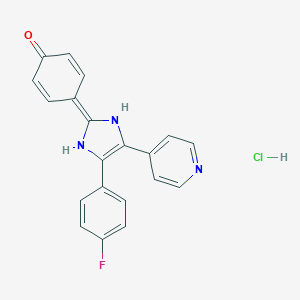
(1,2-Diethylpyrazolidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Diethylpyrazolidin-3-yl)methanamine, also known as DEPM, is a chemical compound that has been extensively studied for its potential therapeutic properties. It is a derivative of pyrazolidine, which is a cyclic organic compound that contains a five-membered ring with two nitrogen atoms. DEPM has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of (1,2-Diethylpyrazolidin-3-yl)methanamine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes involved in cancer cell proliferation and dopamine metabolism. (1,2-Diethylpyrazolidin-3-yl)methanamine has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down dopamine in the brain. This leads to an increase in dopamine levels, which may help alleviate the symptoms of Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
(1,2-Diethylpyrazolidin-3-yl)methanamine has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect cells from oxidative damage. (1,2-Diethylpyrazolidin-3-yl)methanamine has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including DNA topoisomerase II and ribonucleotide reductase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1,2-Diethylpyrazolidin-3-yl)methanamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. It has also been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, (1,2-Diethylpyrazolidin-3-yl)methanamine also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (1,2-Diethylpyrazolidin-3-yl)methanamine. One area of interest is the development of (1,2-Diethylpyrazolidin-3-yl)methanamine-based drugs for the treatment of cancer and Parkinson's disease. Another area of interest is the investigation of (1,2-Diethylpyrazolidin-3-yl)methanamine's potential use as an antioxidant and anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of (1,2-Diethylpyrazolidin-3-yl)methanamine and its potential side effects.
Métodos De Síntesis
(1,2-Diethylpyrazolidin-3-yl)methanamine can be synthesized using various methods, including the reaction of 1,2-diaminopropane with ethyl acrylate, followed by a catalytic hydrogenation step. Another method involves the reaction of 1,2-diaminopropane with ethyl acrylate in the presence of a reducing agent such as sodium borohydride. Both methods have been shown to yield high purity (1,2-Diethylpyrazolidin-3-yl)methanamine.
Aplicaciones Científicas De Investigación
(1,2-Diethylpyrazolidin-3-yl)methanamine has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (1,2-Diethylpyrazolidin-3-yl)methanamine has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Propiedades
Número CAS |
155429-85-9 |
|---|---|
Nombre del producto |
(1,2-Diethylpyrazolidin-3-yl)methanamine |
Fórmula molecular |
C8H19N3 |
Peso molecular |
157.26 g/mol |
Nombre IUPAC |
(1,2-diethylpyrazolidin-3-yl)methanamine |
InChI |
InChI=1S/C8H19N3/c1-3-10-6-5-8(7-9)11(10)4-2/h8H,3-7,9H2,1-2H3 |
Clave InChI |
BNSMOUZZWZVPJS-UHFFFAOYSA-N |
SMILES |
CCN1CCC(N1CC)CN |
SMILES canónico |
CCN1CCC(N1CC)CN |
Sinónimos |
3-Pyrazolidinemethanamine, 1,2-diethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)


![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)





